N,N-Dibutyllactamide
Overview
Description
“N,N-Dimethylacetamide” (DMA) is a dipolar, aprotic, high-boiling, oily solvent and reagent . It is miscible with water and most oxygen- and nitrogen-containing organic solvents . It has a faint ammonia odor .
Synthesis Analysis
DMA traces its roots at least as far back as 1914, when it was identified as a product of heating N, N -dimethylbenzylamine and acetic anhydride to 200 °C in a sealed tube . Later, in 1931, it was prepared in 84% yield by heating acetic acid and dimethylamine at 150 °C for 3 h . This process, along with using acetic anhydride or methyl acetate instead of the acid, is the process for manufacturing DMA today .
Molecular Structure Analysis
The molecular formula of DMA is C4H9NO . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .
Chemical Reactions Analysis
A rich array of reactions occur using DMA as reactants . These reactions deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
Physical And Chemical Properties Analysis
DMA appears as a clear colorless liquid with a faint odor similar to ammonia . It has about the same density as water . Its flash point is 145 °F . Vapors are heavier than air .
Scientific Research Applications
N,N-Dimethylformamide (DMF)
- Organic Synthesis : DMF is a common solvent for chemical reactions .
- Pharmaceutical Processing : It is used as a reaction solvent in the production of pharmaceuticals .
- Agricultural Chemical Processing : DMF is used in the processing of agricultural chemicals .
- Polymer Processing : It is used in the processing of polymers .
- Textile Industry : DMF is used in the textile industry .
- Oil or Gas Processing : It is used in oil or gas processing .
N,N-Dimethylacetamide (DMAc)
- Organic Synthesis : DMAc is used as a polar solvent in organic synthesis .
- Pharmaceutical Production : It finds application as a reaction medium in the production of pharmaceuticals .
- Agrochemical Production : DMAc is used in the manufacture of agrochemicals .
- Dye Production : It is used in the production of dyes .
- Plasticizer Production : DMAc is used in the production of plasticizers .
- Manufacture of Films and Fibers : It is used as a solvent for the manufacture of films and acrylic fibers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dibutyl-2-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-6-8-12(9-7-5-2)11(14)10(3)13/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXORIQDKFRZFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279278 | |
Record name | N,N-Dibutyllactamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutyllactamide | |
CAS RN |
6288-16-0 | |
Record name | 6288-16-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibutyllactamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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